molecular formula C13H18N6O4 B1229638 Adenosine-5'-(N-propyl)carboxamide CAS No. 57872-80-7

Adenosine-5'-(N-propyl)carboxamide

Cat. No. B1229638
CAS RN: 57872-80-7
M. Wt: 322.32 g/mol
InChI Key: UQGKLARJCHZHSS-QRIDJOKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenosine-5'-(N-propyl)carboxamide is a monocarboxylic acid amide that is the propyl amide of adenosine 5'-carboxylic acid. It is a member of adenosines and a monocarboxylic acid amide.

Scientific Research Applications

1. A3 Adenosine Receptor Selectivity

Adenosine analogues, including those modified at the 5'-position with uronamides and/or as N6-benzyl derivatives, have been studied for their affinity and selectivity towards the A3 adenosine receptor. Research shows that certain substituents, such as N-methyl and N-ethyl, favor A3 selectivity and enhance potency at these receptors. This has implications for developing therapeutics targeting A3 receptors for various diseases (Gallo-Rodriguez et al., 1994).

2. Anti-Inflammatory Action

Studies on 5-Aminoimidazole-4-carboxamide riboside (AICAR), an adenosine analog, reveal its anti-inflammatory effects, particularly in inhibiting TNF-alpha production in macrophages. This effect is attributed to the inhibition of the phosphatidylinositol 3-kinase/Akt pathway, independent of AMP-activated protein kinase (AMPK) activation. This finding is crucial for understanding the anti-inflammatory properties of adenosine analogs (Jhun et al., 2004).

3. Inhibitory Effects on Enzymes

Adenosine analogues have been found to inhibit the activity of S-adenosylhomocysteine (SAH)-hydrolase in human liver, with varying degrees of potency. This finding has potential implications for developing treatments for conditions influenced by SAH-hydrolase activity (Fabianowska-Majewska et al., 1994).

4. Coronary Vasodilator Properties

Research into the effects of substituting the 5' position of purine nucleosides, including adenosine-5'-(N-substituted)carboxamides, reveals their potential as coronary vasodilators. This area of research is significant for cardiovascular therapies (Prasad et al., 1980).

5. Lymphocyte Activation

Studies on human lymphocytes show that A3 adenosine receptors are up-regulated in activated T cells. This finding is crucial for understanding immune responses and could inform the development of immunomodulatory drugs (Gessi et al., 2004).

properties

CAS RN

57872-80-7

Molecular Formula

C13H18N6O4

Molecular Weight

322.32 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-N-propyloxolane-2-carboxamide

InChI

InChI=1S/C13H18N6O4/c1-2-3-15-12(22)9-7(20)8(21)13(23-9)19-5-18-6-10(14)16-4-17-11(6)19/h4-5,7-9,13,20-21H,2-3H2,1H3,(H,15,22)(H2,14,16,17)/t7-,8+,9-,13+/m0/s1

InChI Key

UQGKLARJCHZHSS-QRIDJOKKSA-N

Isomeric SMILES

CCCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

SMILES

CCCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CCCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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